1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a heterocyclic compound featuring an ethanone core linked to two distinct aromatic systems: a pyridin-3-yl group and a piperidine ring substituted with a 6-methylpyridazin-3-yl ether moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by dual aromatic interactions.
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-6-7-16(20-19-13)23-15-5-3-9-21(12-15)17(22)10-14-4-2-8-18-11-14/h2,4,6-8,11,15H,3,5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBTECUVFDEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to introduce the oxy group.
Piperidinylation: The pyridazinyl intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.
Coupling with Pyridinyl Group: Finally, the piperidinyl derivative is coupled with a pyridinyl ethanone derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its antibacterial properties . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains. The incorporation of heterocyclic rings enhances its interaction with biological targets, making it a candidate for developing new antibacterial agents.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several piperidine derivatives, including 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone. The findings demonstrated that this compound exhibited potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier positions it as a promising candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may possess neuroprotective and anti-inflammatory properties.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can reduce neuronal cell death in models of oxidative stress, indicating its potential role in conditions such as Alzheimer's disease. It was found to inhibit the release of pro-inflammatory cytokines, which are critical in neuroinflammatory processes .
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases.
Case Study: Antioxidant Evaluation
A comparative study assessed the free radical scavenging ability of this compound against standard antioxidants. Results showed that it effectively mitigated oxidative stress in cellular models, suggesting its utility in formulations aimed at reducing oxidative damage .
Mechanism of Action
The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Catalogs and Patents
The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional group substitutions and their implications:
Compound A : 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
- Molecular Formula : C₁₈H₂₉FN₂O₂Si
- Key Features: Ethanone linked to a fluoropyridin-3-yl group and a pyrrolidine ring substituted with a bulky silyloxy group.
- Comparison: Ring System: Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target compound. Substituents: Fluorine at the pyridine 2-position enhances electronegativity, while the silyloxy group increases lipophilicity. This contrasts with the target’s pyridazine ether, which offers dual nitrogen atoms for polar interactions .
Compound B : [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Molecular Formula: Not explicitly provided (patent data).
- Key Features: Methanone core connected to a sulfonylphenyl-pyrazolopyrimidine-substituted piperidine and an alkylamino-pyridine.
- The target’s pyridazine lacks this fused structure but retains nitrogen density for binding . Pharmacophore: The sulfonyl group in Compound B may improve metabolic stability compared to the target’s methylpyridazine ether, which is more prone to hydrolytic cleavage .
Compound C : (2-Ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Molecular Formula : C₁₄H₂₀N₂O
- Key Features: Methanone linked to a 6-methylpyridin-3-yl group and a 2-ethylpiperidine.
- The target’s pyridazine ether, however, prioritizes polar interactions over lipid solubility . Electronic Effects: The pyridine’s single nitrogen vs. pyridazine’s two nitrogens alters electron distribution, affecting binding to targets like serotonin receptors or cytochrome P450 enzymes .
Pharmacological and Physicochemical Implications
- Solubility : The target compound’s pyridazine moiety improves water solubility compared to Compounds A (fluorine/silyloxy) and C (ethyl group), which are more lipophilic .
- Binding Affinity : Compound B’s sulfonyl group may confer stronger electrostatic interactions with charged binding pockets, whereas the target’s pyridazine could optimize hydrogen bonding in enzymes like phosphodiesterases .
- Metabolic Stability : The tert-butyldimethylsilyl group in Compound A resists oxidation, whereas the target’s ether linkage may be susceptible to hydrolysis, necessitating prodrug strategies .
Biological Activity
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 298.34 g/mol. Its structure features a piperidine ring substituted with a pyridazinyl ether and a pyridine moiety, which are crucial for its biological interactions.
Antibacterial Activity
Research has indicated that derivatives of piperidine compounds exhibit notable antibacterial properties. In particular, compounds similar to this compound have been tested against various bacterial strains.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PA-1 | S. aureus | 0.0039 mg/mL |
| PA-1 | E. coli | 0.025 mg/mL |
| PA-2 | K. pneumoniae | 0.032 mg/mL |
These studies suggest that the presence of specific substituents on the piperidine ring enhances antibacterial efficacy, with MIC values indicating strong activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial effects, piperidine derivatives have shown antifungal properties. For example, compounds structurally related to this compound have demonstrated effectiveness against fungal pathogens such as Candida albicans.
Table 2: Antifungal Activity of Piperidine Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PA-F1 | C. albicans | 0.05 mg/mL |
| PA-F2 | A. niger | 0.10 mg/mL |
The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit biosynthetic pathways essential for fungal growth .
Anticancer Activity
Recent studies have explored the anticancer potential of pyridine and piperidine derivatives, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines.
Case Study: MYF-03–69
A related compound, MYF-03–69, demonstrated significant inhibitory activity against the TEAD transcription factor involved in cancer progression. It was shown to disrupt YAP/TEAD association effectively, leading to reduced cell proliferation in various cancer cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and fungi.
- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : In cancer cells, these compounds can interfere with signaling pathways that regulate cell growth and survival.
Q & A
Q. Basic
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Confirm regiochemistry of pyridazine and piperidine moieties | ¹H NMR: δ 2.35 (CH₃ on pyridazine), δ 3.85 (piperidine-O-CH₂) |
| Mass Spectrometry | Verify molecular ion ([M+H]⁺ = 356.2) and detect byproducts | High-resolution MS (HRMS) with ±5 ppm accuracy |
| HPLC-PDA | Quantify purity (>95%) and identify impurities (e.g., unreacted intermediates) | C18 column, gradient elution (ACN/H₂O) |
What strategies are recommended for optimizing the coupling reactions involving pyridazine and piperidine moieties in multi-step syntheses?
Q. Advanced
- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts to improve cross-coupling efficiency. For example, Pd(dba)₂ with BINAP increases yields in Suzuki-Miyaura reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of oxygen in pyridazine ether formation .
- Microwave-assisted synthesis : Reduce reaction time (from 24 hours to 2–4 hours) while maintaining high yields (70–85%) .
How do electronic effects of substituents influence the reactivity of the pyridazine ring in subsequent chemical modifications?
Q. Advanced
- Electron-withdrawing groups (EWGs) : A methyl group at the 6-position of pyridazine increases ring electron deficiency, favoring nucleophilic aromatic substitution (e.g., amination) at the 3-position .
- Steric effects : Bulky substituents on the piperidine ring (e.g., cyclopropyl) hinder access to the pyridazine reactive site, requiring tailored catalysts (e.g., bulky phosphine ligands) .
- Kinetic studies : Monitor reaction rates (via LC-MS) to correlate substituent electronic profiles (Hammett σ values) with activation energies .
What in silico methods are employed to predict the biological targets of this compound, and how can experimental data validate these predictions?
Q. Advanced
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR or BRAF), prioritizing targets with docking scores <−8 kcal/mol .
- Machine learning models : Train on datasets like ChEMBL to predict ADMET properties (e.g., bioavailability, CYP inhibition) .
- Validation : Compare in silico predictions with in vitro kinase inhibition assays (e.g., DiscoverX KINOMEscan) and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .
What are the common side reactions during the synthesis of piperidine-containing ketones, and how can they be mitigated?
Q. Advanced
- Over-oxidation of piperidine : Use mild oxidizing agents (e.g., Dess-Martin periodinane) instead of strong acids to prevent N-oxide formation .
- Keto-enol tautomerism : Stabilize the ketone form by conducting reactions in anhydrous solvents (e.g., dried THF) and avoiding basic conditions .
- Byproduct formation : Monitor intermediates via TLC and employ scavenger resins (e.g., QuadraSil™ MP) to remove residual catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
